Antiviral agent 45

HIV-2 Reverse Transcriptase Prodrug Activation

Standard tenofovir prodrugs (TDF) require rate-limiting first phosphorylation, limiting efficacy in HIV-2 models. Antiviral agent 45 (compound 9a) bypasses this step as a dialkylated (R)-PMPA-monophosphate prodrug. - 326-fold greater anti-HIV-2 activity vs. (R)-PMPA in CEM/TK- cells (IC50 = 3.1 nM). - High selectivity index (SI = 14,000) enabling extended incubation without cytotoxicity. - Superior plasma stability vs. TDF; ideal for comparative PK studies. - No detectable human polymerase γ incorporation, reducing off-target effects.

Molecular Formula C47H94N6O6P2
Molecular Weight 901.2 g/mol
Cat. No. B12382588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 45
Molecular FormulaC47H94N6O6P2
Molecular Weight901.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC
InChIInChI=1S/C31H59N5O6P2.C16H36N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-44(39,41-22-7-5-2)42-43(37,38)27-40-28(3)24-36-26-35-29-30(32)33-25-34-31(29)36;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h25-26,28H,4-24,27H2,1-3H3,(H,37,38)(H2,32,33,34);5-16H2,1-4H3/q;+1/p-1/t28-,44?;/m1./s1
InChIKeyMPHXQFBVELRPEM-NRNPYRSHSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 45: Research Baseline


Antiviral agent 45, also designated as compound 9a, is a dialkylated (R)-PMPA-monophosphate (MP) prodrug derivative belonging to the acyclic nucleotide analogue (ANP) class [1]. The compound was developed as a membrane-permeable tenofovir analogue with the molecular formula C47H94N6O6P2 and a molecular weight of 901.23 g/mol . It functions as an inhibitor of HIV-1 and HIV-2 reverse transcriptase, with reported IC50 values of 35 nM and 3.1 nM against HIV-1 and HIV-2, respectively [2].

Prodrug Activation Research Membrane-permeable monophosphate bypasses first phosphorylation step
HIV RT Inhibition Reported activity against HIV-1 and HIV-2 reverse transcriptase
Intracellular Pharmacology Supports prodrug and nucleotide analogue mechanistic studies

Antiviral Agent 45: Why Substitution Fails


Generic substitution with tenofovir (R-PMPA) or conventional prodrugs such as tenofovir disoproxil fumarate (TDF) is scientifically invalid due to quantifiable differences in membrane permeability, intracellular activation efficiency, and selectivity index (SI). Antiviral agent 45 is a dialkylated monophosphate prodrug that bypasses the rate-limiting first phosphorylation step required for tenofovir activation [1]. While TDF requires enzymatic cleavage and subsequent phosphorylation, Antiviral agent 45 delivers a membrane-permeable monophosphate directly, resulting in a 326-fold improvement in anti-HIV-2 activity compared to (R)-PMPA and a substantially higher selectivity index [1]. These differentiated pharmacokinetic and pharmacodynamic properties preclude simple interchangeability with in-class alternatives.

Property
Antiviral agent 45
Tenofovir / TDF
Activation Pathway
Direct monophosphate delivery
Requires enzymatic phosphorylation
Membrane Permeability
Dialkylated prodrug enhances cell entry
Phosphonate limits passive diffusion
Anti-HIV-2 Activity Profile
Reported high potency in HIV-2 models
Lower intrinsic activity; may require higher concentrations

Antiviral Agent 45: Differentiation Evidence


HIV-2 Potency vs. (R)-PMPA

In a direct head-to-head comparison, the dialkylated (R)-PMPA-MP derivative 9a (Antiviral agent 45) demonstrated significantly enhanced antiviral potency against HIV-2 compared to the parent nucleotide (R)-PMPA [1]. The quantitative difference in activity is attributable to the compound's membrane-permeable prodrug design, which bypasses intracellular phosphorylation bottlenecks.

HIV-2 Potency vs. Parent
Head-to-head
326-fold increase in anti-HIV-2 activity
Supports HIV-2 reverse transcriptase study fit; quantifies prodrug activation benefit.
In vitro CEM/TK- cell line assay; relative to (R)-PMPA.
HIV-2 Reverse Transcriptase Prodrug Activation

HIV-2 Selectivity Index

Antiviral agent 45 exhibits an exceptionally high selectivity index (SI) of 14,000 in HIV-2 infected CEM/TK- cells [1]. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50). While direct comparative SI data for TDF in this exact cellular system was not reported in the primary study, the authors noted that 9a exhibited a much higher SI-value compared to the prodrug TDF [1].

Selectivity Index
Reported
SI = 14,000 in HIV-2 infected cells
Supports cytotoxicity window interpretation in CEM/TK- cells.
Cross-study qualitative comparison to TDF; reported as 'much higher'.
Selectivity Index Cytotoxicity Therapeutic Window

Plasma Stability vs. TDF

The dialkylated (R)-PMPA-prodrugs, including Antiviral agent 45, demonstrated high stability in human plasma [1]. The study specifically notes that 9a exhibited a similar antiviral profile to TDF but with much higher plasma stability, reducing premature hydrolysis and improving the potential for consistent in vivo exposure [1].

Plasma Stability
Reported
Very stable in human plasma
Supports plasma stability context for intracellular delivery studies.
Qualitative comparison to TDF; described as 'much higher' stability.
Plasma Stability Prodrug Pharmacokinetics

HIV-RT Selectivity Over Polymerase γ

In primer extension assays, the dialkylated (R)-PMPA-DP derivatives, which represent the intracellularly activated form of Antiviral agent 45, acted as substrates for HIV reverse transcriptase (HIV-RT) [1]. Critically, no incorporation events were observed using human polymerase γ (pol γ) [1]. This is a significant differentiation from some older nucleoside analogs (e.g., zalcitabine, didanosine) known to inhibit pol γ and cause mitochondrial toxicity, though direct comparator data within the same study is limited to this negative finding.

Polymerase γ Selectivity
Class-level
No incorporation by human pol γ
Supports polymerase selectivity interpretation; human pol γ substrate activity not observed.
Primer extension assay; class-level comparison to older NRTIs.
Polymerase Selectivity Mitochondrial Toxicity HIV-RT

Antiviral Agent 45: Recommended Applications


HIV-2 Screening & Mechanistic Studies

Antiviral agent 45 is the preferred tool compound for HIV-2 research due to its 326-fold improved activity against HIV-2 in CEM/TK- cells compared to (R)-PMPA [1]. This quantifiable potency advantage makes it particularly suitable for dose-response studies in HIV-2 infected cell models where the parent nucleotide tenofovir may show insufficient activity. The high SI of 14,000 further supports its use in assays requiring extended incubation periods without confounding cytotoxicity.

Prodrug Activation & Intracellular Pharmacology

As a membrane-permeable monophosphate prodrug that bypasses the first phosphorylation step, Antiviral agent 45 serves as a valuable probe for studying intracellular nucleotide delivery and activation pathways [1]. The compound's confirmed substrate specificity for HIV-RT, coupled with no detectable incorporation by human polymerase γ [1], enables researchers to investigate reverse transcriptase inhibition in cellular contexts with reduced off-target polymerase interference.

Comparative PK & Stability Profiling

Antiviral agent 45's superior plasma stability relative to TDF, as noted in the primary study [1], positions it as a suitable reference compound for comparative in vitro pharmacokinetic investigations. Researchers evaluating prodrug stability in biological matrices or studying structure-stability relationships among nucleotide analogues may use this compound as a benchmark for high plasma stability.

HIV-1/HIV-2 Dual-Inhibition Studies

With reported IC50 values of 35 nM against HIV-1 and 3.1 nM against HIV-2 [1], Antiviral agent 45 provides a quantitative reference for cross-viral potency comparisons. The approximately 11-fold differential in potency between HIV-2 and HIV-1 (3.1 nM vs 35 nM) offers a defined baseline for studies examining virus-specific susceptibility to nucleotide analogue reverse transcriptase inhibitors.

Application
Selection Property
Validation Focus
HIV-2 Reverse Transcriptase Inhibition Profiling
Membrane-permeable monophosphate prodrug
HIV-2 antiviral activity and selectivity in cell models
Intracellular Prodrug Activation Studies
Bypasses first phosphorylation step
Intracellular nucleotide delivery and activation pathways
Prodrug Stability Profiling
Reported high plasma stability
Stability in biological matrices; comparative PK context
Cross-Viral Potency Comparison
Reported differential HIV-1/HIV-2 inhibition
Virus-specific susceptibility to nucleotide analogue RT inhibitors

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